Clomipramine HCl EP Impurity G Clomipramine HCl EP Impurity G N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine is a metabolite of Clomipramine, a serotonin reuptake inhibitor. Clomipramine is also an antidepressant and antiobsessional agent.
Brand Name: Vulcanchem
CAS No.: 1425793-87-8
VCID: VC0195754
InChI: InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2
SMILES: C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Molecular Formula: C17H16ClN
Molecular Weight: 269.77

Clomipramine HCl EP Impurity G

CAS No.: 1425793-87-8

Cat. No.: VC0195754

Molecular Formula: C17H16ClN

Molecular Weight: 269.77

Purity: > 95%

* For research use only. Not for human or veterinary use.

Clomipramine HCl EP Impurity G - 1425793-87-8

Specification

CAS No. 1425793-87-8
Molecular Formula C17H16ClN
Molecular Weight 269.77
IUPAC Name 2-chloro-11-prop-2-enyl-5,6-dihydrobenzo[b][1]benzazepine
Standard InChI InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2
SMILES C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

Introduction

Chemical Identity and Characteristics

Clomipramine HCl EP Impurity G is identified by the Chemical Abstracts Service (CAS) number 1425793-87-8. It has a molecular formula of C17H16ClN and a molecular weight of 269.77 g/mol . The compound is also known by several synonyms including N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine, 3-Chloro-5-(prop-2-enyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, and 3-Chloro-10,11-dihydro-5-(2-propen-1-yl)-5H-dibenz[b,f]azepine .

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-11-prop-2-enyl-5,6-dihydrobenzo[b]benzazepine . This nomenclature precisely identifies the chemical structure, which includes a chlorinated benzazepine ring system with a prop-2-enyl (allyl) substituent.

Physical and Chemical Properties

Clomipramine HCl EP Impurity G possesses distinct physical and chemical properties that are important for its identification and characterization in pharmaceutical testing. These properties are summarized in the following table:

PropertyValue
Physical StateSolid
ColorWhite to Off-White
Melting Point41-43°C
Boiling Point391.7±42.0 °C (Predicted)
Density1.143±0.06 g/cm³ (Predicted)
pKa0.45±0.20 (Predicted)
SolubilitySlightly soluble in Chloroform and Ethyl Acetate
Storage RequirementsRefrigeration recommended
FDA UNII95ZDY52P5P

The compound exists as a white to off-white solid with a relatively low melting point . Its predicted boiling point of approximately 391.7°C indicates low volatility at room temperature, which is consistent with its solid state . The compound has limited solubility in common organic solvents such as chloroform and ethyl acetate .

Structural Characteristics and Identification

The molecular structure of Clomipramine HCl EP Impurity G can be represented using various chemical notations. The compound has a Standard International Chemical Identifier (InChI) of InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2. Its Simplified Molecular-Input Line-Entry System (SMILES) notation is C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.

These notations provide a standardized way to represent the compound's structure digitally, enabling accurate identification in chemical databases. The compound is registered in the PubChem database with the identifier 89419291 .

Structural Relationship to Clomipramine

Clomipramine HCl EP Impurity G is structurally related to clomipramine, which is a tricyclic antidepressant with the molecular formula C19H23ClN2 . The impurity represents a synthetic intermediate or by-product in the manufacturing process of clomipramine hydrochloride. The structural similarity explains why this compound may appear as an impurity in clomipramine preparations and why its monitoring is essential for pharmaceutical quality control.

Role in Pharmaceutical Quality Control

As designated by its name, Clomipramine HCl EP Impurity G is officially recognized as an impurity in the European Pharmacopoeia (EP) monograph for clomipramine hydrochloride . The European Pharmacopoeia establishes quality standards for pharmaceutical substances, and the identification and quantification of specified impurities is a critical aspect of these standards.

Quality Control Applications

Research and Analytical Methods

Research on Clomipramine HCl EP Impurity G primarily focuses on its role as a pharmaceutical impurity and the development of analytical methods for its detection and quantification. As an EP-specified impurity, its presence in clomipramine hydrochloride formulations must be monitored to ensure compliance with pharmacopoeial standards.

Significance in Manufacturing Quality

The monitoring of Clomipramine HCl EP Impurity G is crucial in the quality control of clomipramine hydrochloride, which is used as an antidepressant and in the treatment of obsessive-compulsive disorder . The presence of impurities can potentially affect the efficacy and safety of pharmaceuticals, making their identification and quantification essential components of good manufacturing practice.

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